(3-Chlorophenyl)(4-ethoxyphenyl)methanamine hydrochloride (3-Chlorophenyl)(4-ethoxyphenyl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1423028-97-0
VCID: VC3199308
InChI: InChI=1S/C15H16ClNO.ClH/c1-2-18-14-8-6-11(7-9-14)15(17)12-4-3-5-13(16)10-12;/h3-10,15H,2,17H2,1H3;1H
SMILES: CCOC1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)N.Cl
Molecular Formula: C15H17Cl2NO
Molecular Weight: 298.2 g/mol

(3-Chlorophenyl)(4-ethoxyphenyl)methanamine hydrochloride

CAS No.: 1423028-97-0

Cat. No.: VC3199308

Molecular Formula: C15H17Cl2NO

Molecular Weight: 298.2 g/mol

* For research use only. Not for human or veterinary use.

(3-Chlorophenyl)(4-ethoxyphenyl)methanamine hydrochloride - 1423028-97-0

Specification

CAS No. 1423028-97-0
Molecular Formula C15H17Cl2NO
Molecular Weight 298.2 g/mol
IUPAC Name (3-chlorophenyl)-(4-ethoxyphenyl)methanamine;hydrochloride
Standard InChI InChI=1S/C15H16ClNO.ClH/c1-2-18-14-8-6-11(7-9-14)15(17)12-4-3-5-13(16)10-12;/h3-10,15H,2,17H2,1H3;1H
Standard InChI Key LISIDUQLUBCGGK-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)N.Cl
Canonical SMILES CCOC1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)N.Cl

Introduction

Chemical Identity and Structural Characteristics

(3-Chlorophenyl)(4-ethoxyphenyl)methanamine hydrochloride is an organic compound belonging to the class of substituted methanamines. The core structure consists of a central carbon atom bonded to an amino group and two aromatic rings: a 3-chlorophenyl group and a 4-ethoxyphenyl group. The hydrochloride salt formation increases water solubility while enhancing stability for storage and handling purposes.

Identification Parameters

The compound possesses several key identification parameters that distinguish it from related chemical structures. These parameters are essential for proper cataloging and reference in scientific research.

Table 1: Key Identification Parameters

ParameterValue
CAS Number1423028-97-0
Molecular FormulaC₁₅H₁₇Cl₂NO
Molecular Weight298.21 g/mol
SMILES NotationNC(C1=CC=CC(Cl)=C1)C2=CC=C(OCC)C=C2.[H]Cl
Purity (Typical)95%

The compound's identity is confirmed through its unique CAS registry number (1423028-97-0), which differentiates it from the free base form and other related compounds . It is crucial to note that the molecular formula (C₁₅H₁₇Cl₂NO) accounts for both the organic component and the hydrochloride salt formation, distinguishing it from the free base form which would have the formula C₁₅H₁₆ClNO.

Structural Features

The structural arrangement of (3-Chlorophenyl)(4-ethoxyphenyl)methanamine hydrochloride contains several key functional groups that contribute to its chemical behavior:

  • A central methanamine backbone serving as the core structure

  • A 3-chlorophenyl group providing halogen functionality

  • A 4-ethoxyphenyl group contributing ethoxy substituent characteristics

  • The hydrochloride salt formation enhancing solubility properties

These structural features collectively determine the compound's physical properties, chemical reactivity, and potential biological interactions. The chlorine substituent at the meta position of one phenyl ring contributes to the electronic distribution across the molecule, while the ethoxy group on the para position of the other phenyl ring affects polarity and potential hydrogen bonding capabilities.

Physical and Chemical Properties

Understanding the physical and chemical properties of (3-Chlorophenyl)(4-ethoxyphenyl)methanamine hydrochloride provides crucial insights into its behavior under various conditions and its potential applications in research and development.

Physical Properties

The physical state of (3-Chlorophenyl)(4-ethoxyphenyl)methanamine hydrochloride at standard temperature and pressure is typically a crystalline solid. As a hydrochloride salt, it exhibits enhanced water solubility compared to its free base form, making it more suitable for aqueous applications in biological systems.

The compound's solubility profile extends across various solvents, with moderate solubility in polar protic solvents like alcohols and good solubility in water due to its salt formation. The solubility in non-polar solvents is generally limited, as expected for a hydrochloride salt compound. These solubility characteristics influence its application in various experimental and synthetic contexts.

Chemical Properties

The chemical behavior of (3-Chlorophenyl)(4-ethoxyphenyl)methanamine hydrochloride is largely determined by its functional groups. The presence of the amine group makes it susceptible to various chemical transformations, including oxidation, reduction, and substitution reactions. The compound can participate in:

  • Acid-base reactions due to the basic nature of the amine group

  • Nucleophilic reactions through the nitrogen atom

  • Electrophilic aromatic substitution reactions on the phenyl rings, influenced by the existing substituents

  • Coordination chemistry as a potential ligand for metal complexes

The chlorine substituent introduces an electron-withdrawing effect, while the ethoxy group contributes electron-donating properties, creating an interesting electronic distribution across the molecule that influences its reactivity patterns.

Synthesis Methodologies

The preparation of (3-Chlorophenyl)(4-ethoxyphenyl)methanamine hydrochloride involves strategic synthetic approaches that ensure high purity and yield. Multiple synthetic routes may be employed depending on starting materials availability and desired scale.

General Synthetic Approaches

The synthesis of this compound typically proceeds through the formation of the free base (3-Chlorophenyl)(4-ethoxyphenyl)methanamine, followed by conversion to the hydrochloride salt. The synthesis generally requires controlled reaction conditions and inert atmospheres to prevent moisture interference.

Common synthetic routes include:

  • Reductive amination of the corresponding ketone ((3-chlorophenyl)(4-ethoxyphenyl)methanone)

  • Reduction of the corresponding amide derivatives

  • Nucleophilic substitution reactions involving appropriate precursors

  • Cross-coupling reactions utilizing palladium catalysis

Each method offers specific advantages in terms of yield, purity, and scalability, with selection dependent on laboratory constraints and intended applications.

Detailed Synthesis Protocol

A representative synthesis procedure might involve the following steps:

  • Preparation of a Grignard reagent from 3-chlorobromobenzene

  • Reaction of this Grignard reagent with 4-ethoxybenzaldehyde to form the secondary alcohol

  • Conversion of the alcohol to an amine via activation and substitution

  • Salt formation through treatment with hydrogen chloride in an appropriate solvent

This multistep approach ensures the correct placement of the chloro and ethoxy substituents in their respective positions. The reactions typically employ solvents such as diethyl ether or tetrahydrofuran and may require catalysts to enhance yields and reaction rates.

Purification Techniques

Purification of (3-Chlorophenyl)(4-ethoxyphenyl)methanamine hydrochloride typically involves:

  • Recrystallization from appropriate solvent systems

  • Column chromatography for the free base before salt formation

  • Washing procedures to remove impurities

  • Drying under controlled conditions to ensure removal of residual solvents

These purification steps are crucial to achieve the typical 95% purity standard noted in commercial preparations .

Chemical Reactivity

Common Reactions

Several chemical transformations are possible with this compound:

Oxidation Reactions

The secondary amine functionality can undergo oxidation reactions with appropriate oxidizing agents. Potassium permanganate and chromium trioxide are common oxidizing agents that may be employed in these transformations.

Reduction Reactions

Though already containing a reduced amine group, further reduction of other functional groups or subsequent derivatives may be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution Reactions

The chlorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, particularly with strong nucleophiles. Additionally, the amine group can undergo various substitution reactions, including alkylation and acylation, affecting its basicity and solubility properties.

Reaction Mechanisms

The reaction mechanisms involving (3-Chlorophenyl)(4-ethoxyphenyl)methanamine hydrochloride often include:

  • Nucleophilic attack by the amine nitrogen on electrophilic centers

  • Acid-base interactions involving the protonated amine salt

  • Electrophilic aromatic substitution influenced by the directing effects of the chloro and ethoxy substituents

  • Complexation reactions through the nitrogen lone pair

These mechanisms provide pathways for the compound's transformation in various synthetic contexts, potentially leading to structurally diverse derivatives with modified physical and chemical properties.

Biological Significance and Applications

The biological significance of (3-Chlorophenyl)(4-ethoxyphenyl)methanamine hydrochloride stems from its structural features that potentially enable interactions with biological targets.

Research Applications

In research settings, (3-Chlorophenyl)(4-ethoxyphenyl)methanamine hydrochloride may serve various purposes:

  • As an intermediate in the synthesis of more complex bioactive molecules

  • As a tool compound for investigating structure-activity relationships

  • As a reference standard in analytical chemistry

  • As a building block in medicinal chemistry explorations

The compound's defined structure and reproducible synthesis make it valuable in controlled experimental contexts where structural precision is essential.

Comparative Analysis

When compared to structurally related compounds, (3-Chlorophenyl)(4-ethoxyphenyl)methanamine hydrochloride exhibits distinct characteristics. Related compounds like (4-chlorophenyl)methanamine hydrochloride or (4-ethoxyphenyl)methanamine hydrochloride may show different solubility profiles, reactivity patterns, and biological activities due to variations in substituent positions and electronic effects .

Table 2: Comparison with Related Compounds

CompoundKey Structural DifferencePotential Impact on Properties
(3-Chlorophenyl)(4-ethoxyphenyl)methanamine HClBase compoundReference properties
(4-Chlorophenyl)methanamine HClSimpler structure, chloro group at para positionDifferent electronic distribution, altered reactivity
(4-Ethoxyphenyl)methanamine HClLacks chloro substituentIncreased hydrophilicity, different binding profile
(3-Chlorophenyl)(4-methoxyphenyl)methanolAlcohol instead of amine, methoxy instead of ethoxyDifferent functional group reactivity, modified solubility

This comparative analysis highlights the significance of the specific substitution pattern in (3-Chlorophenyl)(4-ethoxyphenyl)methanamine hydrochloride for its intended applications.

Analytical Characterization

Proper identification and characterization of (3-Chlorophenyl)(4-ethoxyphenyl)methanamine hydrochloride require various analytical techniques that confirm its structure, purity, and key physicochemical properties.

Spectroscopic Analysis

Several spectroscopic methods are commonly employed for structural characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy would reveal characteristic signals for:

  • Aromatic protons from both phenyl rings (7.0-8.0 ppm)

  • Methine proton at the central carbon (4.0-5.0 ppm)

  • Ethoxy group signals (ethyl CH₂ at ~4.0 ppm, CH₃ at ~1.3 ppm)

  • Amine protons (broad signal, position dependent on concentration and solvent)

¹³C NMR would show distinct carbon signals for the aromatic carbons, the central methine carbon, and the ethoxy carbon atoms.

Infrared (IR) Spectroscopy

IR spectroscopy would identify key functional groups through characteristic absorption bands:

  • N-H stretching vibrations (3300-3500 cm⁻¹)

  • C-H stretching (2800-3000 cm⁻¹)

  • C=C aromatic stretching (1400-1600 cm⁻¹)

  • C-O stretching from the ethoxy group (1000-1300 cm⁻¹)

  • C-Cl stretching (600-800 cm⁻¹)

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound and provide fragmentation patterns characteristic of its structure. The molecular ion peak would correspond to the free base form, with additional peaks representing common fragmentation pathways.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) serve as essential tools for assessing the purity of (3-Chlorophenyl)(4-ethoxyphenyl)methanamine hydrochloride and monitoring reactions involving this compound. These methods can be optimized with specific mobile phase compositions to achieve effective separation from potential impurities or structural analogs.

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